methyl 4-amino-3,5-dichloro-2-fluoro-benzoate
CAS No.:
Cat. No.: VC13827142
Molecular Formula: C8H6Cl2FNO2
Molecular Weight: 238.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Cl2FNO2 |
|---|---|
| Molecular Weight | 238.04 g/mol |
| IUPAC Name | methyl 4-amino-3,5-dichloro-2-fluorobenzoate |
| Standard InChI | InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3 |
| Standard InChI Key | GTGATGQVRVOHRF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, methyl 4-amino-3,5-dichloro-2-fluorobenzoate, systematically describes its substituents:
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A methyl ester group at the carboxyl position (C1)
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An amino group (-NH₂) at the para position (C4)
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Chloro groups (-Cl) at the meta positions (C3 and C5)
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A fluoro group (-F) at the ortho position (C2).
The SMILES notation COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl confirms this arrangement, while the InChIKey GTGATGQVRVOHRF-UHFFFAOYSA-N provides a unique identifier for structural verification. X-ray crystallography of analogous compounds, such as ethyl 4-amino-3,5-difluorobenzoate, reveals planar aromatic rings with bond lengths consistent with electron-withdrawing substituents .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of methyl 4-amino-3,5-dichloro-2-fluoro-benzoate likely follows a sequence involving:
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Halogenation: Introducing chlorine and fluorine atoms via electrophilic substitution.
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Nitration and Reduction: Installing the amino group through nitration followed by catalytic hydrogenation.
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Esterification: Converting the carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .
A related compound, ethyl 4-amino-3,5-difluorobenzoate, was synthesized from 4-bromo-2,6-difluoroaniline using CuCN in dimethylformamide (DMF), followed by hydrolysis and esterification . Adapting this protocol, chlorine substituents could be introduced via chlorination agents like Cl₂ or SO₂Cl₂ at elevated temperatures.
Challenges in Purification
Halogenated intermediates often require rigorous purification. For example, the synthesis of 4-amino-3,5-difluorobenzonitrile involved extraction with ethyl acetate, silica gel chromatography, and recrystallization to achieve 42% yield . Similar methods would apply to the title compound, though yields may vary due to steric hindrance from chlorine atoms.
Physicochemical Properties
The absence of melting/boiling point data underscores the need for further characterization. Analogous compounds, such as methyl 4-amino-2-fluorobenzoate, exhibit melting points near 120–125°C, suggesting the dichloro derivative may have higher thermal stability.
Future Research Directions
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Synthetic Optimization: Improve yields using flow chemistry or microwave-assisted synthesis.
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Crystallographic Studies: Resolve the crystal structure to assess supramolecular interactions.
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Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.
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Material Science Applications: Explore use in liquid crystals or photoresponsive polymers .
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